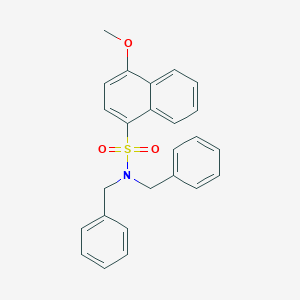
N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-4-methoxynaphthalene-1-sulfonamide is a complex organic compound with the molecular formula C25H23NO3S and a molecular weight of 417.52. This compound is characterized by its intricate structure, which includes a naphthalene ring system substituted with methoxy and sulfonamide groups, as well as two benzyl groups attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of 4-methoxynaphthalene-1-sulfonyl chloride This intermediate can be obtained by sulfonating 4-methoxynaphthalene under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N,N-Dibenzyl-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using benzyl chloride and a strong base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of additional benzyl groups or other substituents.
科学的研究の応用
Chemistry: In chemistry, N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets can provide insights into molecular mechanisms.
Medicine: In the field of medicine, this compound may be explored for its therapeutic properties. Its sulfonamide group suggests potential use as an antibacterial agent, although further research is needed to confirm its efficacy and safety.
Industry: The compound's properties make it suitable for use in various industrial applications, such as in the development of new materials or as a component in chemical sensors.
作用機序
The mechanism by which N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and affecting biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Naphthalene-1-sulfonic acid
4-Methoxynaphthalene
Benzylamine
Uniqueness: N,N-Dibenzyl-4-methoxynaphthalene-1-sulfonamide stands out due to its dual benzyl groups and methoxy substitution, which contribute to its unique chemical and biological properties. These features distinguish it from simpler naphthalene derivatives and other sulfonamides.
特性
IUPAC Name |
N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-29-24-16-17-25(23-15-9-8-14-22(23)24)30(27,28)26(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-17H,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPKNIBAHWMGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














